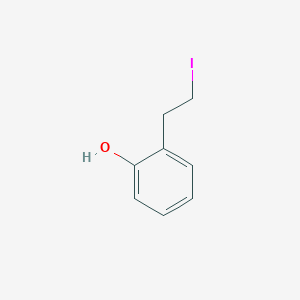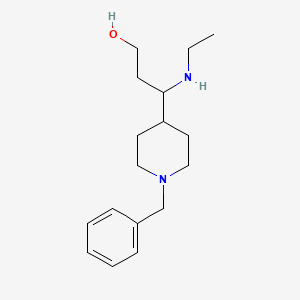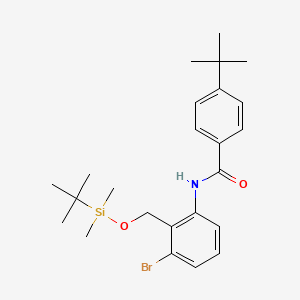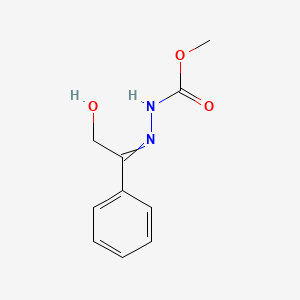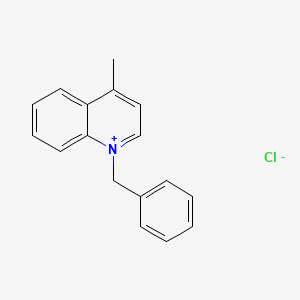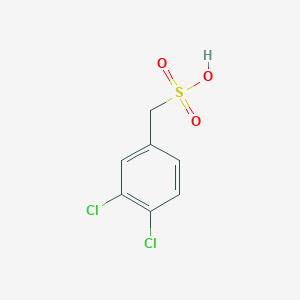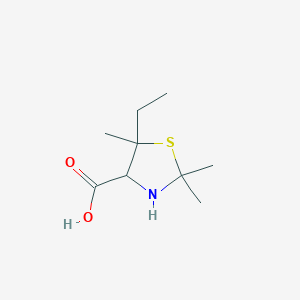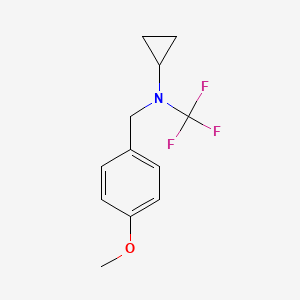
4-Methoxy-2,5-dimethyl-benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,5-dimethyl-benzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring methoxy and dimethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2,5-dimethyl-benzoyl chloride can be synthesized through the Friedel-Crafts acylation of 4-methoxy-2,5-dimethylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,5-dimethyl-benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-methoxy-2,5-dimethylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
4-Methoxy-2,5-dimethylbenzoic Acid: Formed through hydrolysis.
4-Methoxy-2,5-dimethylbenzyl Alcohol: Formed through reduction.
Applications De Recherche Scientifique
4-Methoxy-2,5-dimethyl-benzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an acylating agent in organic synthesis to introduce the 4-methoxy-2,5-dimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,5-dimethyl-benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is due to the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon highly electrophilic. The methoxy and dimethyl substituents on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the dimethyl substituents.
2,5-Dimethylbenzoyl Chloride: Similar structure but lacks the methoxy substituent.
Benzoyl Chloride: The parent compound without any substituents.
Uniqueness
4-Methoxy-2,5-dimethyl-benzoyl chloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can influence the compound’s reactivity, making it more selective in certain reactions compared to its unsubstituted or singly substituted counterparts.
Propriétés
Numéro CAS |
279693-84-4 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
4-methoxy-2,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 |
Clé InChI |
UUUGTQQBRHCXJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


